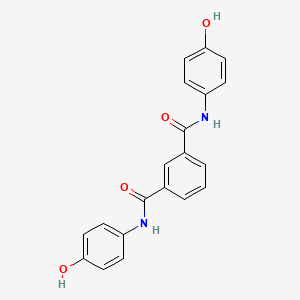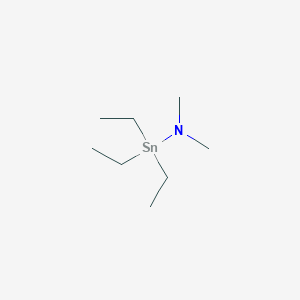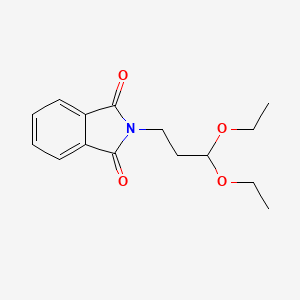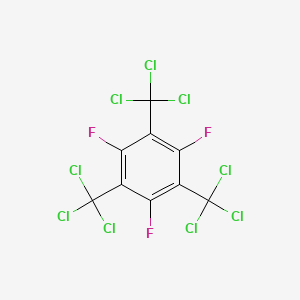![molecular formula C20H14O2 B14753882 3H-Spiro[2-benzofuran-1,9'-xanthene] CAS No. 160-33-8](/img/structure/B14753882.png)
3H-Spiro[2-benzofuran-1,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Spiro[2-benzofuran-1,9’-xanthene] is a heterocyclic compound that belongs to the class of xanthene derivatives These compounds are known for their unique structural features, which include a spiro connection between a benzofuran and a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,9’-xanthene] typically involves the reaction of fluorescein with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a catalyst, such as phosphorus pentoxide on silica (P2O5/SiO2), to facilitate the formation of the spiro compound . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 3H-Spiro[2-benzofuran-1,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Spiro[2-benzofuran-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3H-Spiro[2-benzofuran-1,9’-xanthene], which can have different functional groups attached to the benzofuran or xanthene moieties .
Applications De Recherche Scientifique
3H-Spiro[2-benzofuran-1,9’-xanthene] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3H-Spiro[2-benzofuran-1,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb light and emit it at a different wavelength. This property is utilized in various imaging and diagnostic applications . The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
3H-Spiro[2-benzofuran-1,9’-xanthene] can be compared with other xanthene derivatives, such as fluorescein and eosin:
Fluorescein: Similar in structure but lacks the spiro connection.
Eosin: Contains bromine atoms and is used as a biological stain and in photodynamic therapy.
List of Similar Compounds
- Fluorescein
- Eosin
- Rose Bengal
- Rhodamine
3H-Spiro[2-benzofuran-1,9’-xanthene] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
160-33-8 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
spiro[1H-2-benzofuran-3,9'-xanthene] |
InChI |
InChI=1S/C20H14O2/c1-2-8-15-14(7-1)13-21-20(15)16-9-3-5-11-18(16)22-19-12-6-4-10-17(19)20/h1-12H,13H2 |
Clé InChI |
ZXCCEXHTMGOOAW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4OC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)



![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)


![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)




